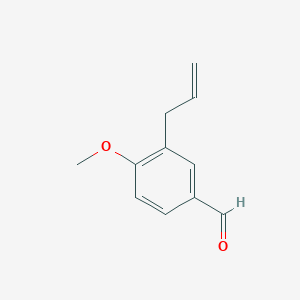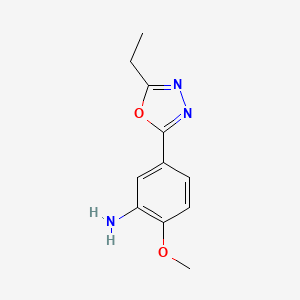
5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline" is a derivative of the 1,3,4-oxadiazole family, which is known for its heterocyclic structure containing both nitrogen and oxygen atoms within a five-membered ring. This class of compounds has been extensively studied due to their potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the formation of the 1,3,4-oxadiazole ring. In the context of the provided papers, the synthesis of related compounds involves reactions such as the retro-ene reaction, where a heterocyclic ring facilitates the reaction, leading to the expulsion of formaldehyde as a highly exothermic process . Although the exact synthesis of the compound is not detailed, the methodologies described in the papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a 1,3,4-oxadiazole ring. The papers discuss the behavior of related compounds under various conditions, such as thermolysis and photolysis, which can lead to the formation of carbenes, ylides, or diazo compounds . These reactions are influenced by the molecular structure, including the presence of substituents on the oxadiazole ring, which can stabilize different intermediates and affect the overall reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives is diverse, with the ability to undergo various transformations. For instance, the decomposition of methoxyoxadiazoline in alcohols leads to products with an anti configuration, indicating the influence of the double bond in stabilizing transition states . Additionally, the rates of formation of carbonyl ylides from methoxy-substituted oxadiazolines are affected by substituent effects, which can alter the electron density at specific positions on the ring and influence the kinetics of the reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are closely related to their molecular structure. The presence of methoxy and aryl substituents can impact properties such as solubility, boiling point, and stability. The kinetics of decomposition reactions and the formation of intermediates provide insights into the thermal stability and reactivity of these compounds . The substituent effects on the rates of formation of carbonyl ylides also suggest that electronic factors play a significant role in determining the chemical properties of these molecules .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline, as part of the broader family of 1,3,4-oxadiazole derivatives, has been explored for its significant potential in medicinal chemistry. These compounds are recognized for their ability to interact effectively with various enzymes and receptors due to the peculiar structure of the 1,3,4-oxadiazole ring, leading to a wide range of bioactivities. Research has highlighted the development of 1,3,4-oxadiazole-based derivatives for treating various diseases, showcasing their high therapeutic potency across multiple domains such as anticancer, antifungal, antibacterial, antitubercular, and anti-inflammatory activities, among others. The comprehensive and systematic review by Verma et al. (2019) emphasizes the current developments of these compounds in medicinal chemistry, suggesting their enormous development value and applicability in creating more active and less toxic medicinal agents (Verma et al., 2019).
Pharmacological Significance
Further, the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and its derivatives have demonstrated promising biological activities. These include antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities, showcasing the versatility of oxadiazole derivatives in drug development. The review by Wang et al. (2022) reports on the recent progress in the synthesis and biological evaluation of these compounds, highlighting their significant pharmacological activity and potential as therapeutic agents (Wang et al., 2022).
Synthetic Strategies and Biological Roles
The innovative methods developed for synthesizing 1,3,4-oxadiazole derivatives and their medicinal applications have been a focus of recent research, underlining the role of these compounds in the treatment of numerous diseases. Nayak and Poojary's work (2019) reviews the results of developments in synthesis and biological applications of 1,3,4-oxadiazole candidates over the past 15 years, providing valuable insights for researchers aiming to explore new therapeutic species (Nayak & Poojary, 2019).
Anticancer and Antiviral Activity
The anticancer and antiviral activities of 1,3,4-oxadiazoles have been particularly highlighted, with derivatives showing potent biological functions associated with various mechanisms such as enzyme inhibition and growth factor modulation. Devi et al. (2022) summarize the synthetic procedures and targeted inhibitory activities of these compounds, pointing towards their potential as lead molecules for future cancer and viral infection treatments (Devi et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline are currently unknown
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target site in the body.
Eigenschaften
IUPAC Name |
5-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-10-13-14-11(16-10)7-4-5-9(15-2)8(12)6-7/h4-6H,3,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJNFZPZRITRIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589907 |
Source


|
| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954326-01-3 |
Source


|
| Record name | 5-(5-Ethyl-1,3,4-oxadiazol-2-yl)-2-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

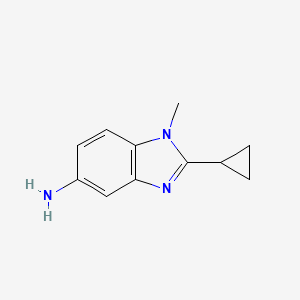

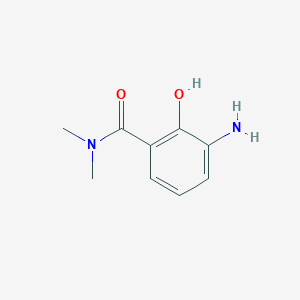
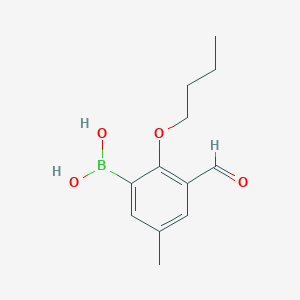
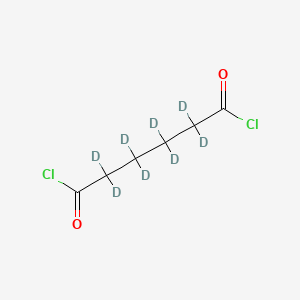



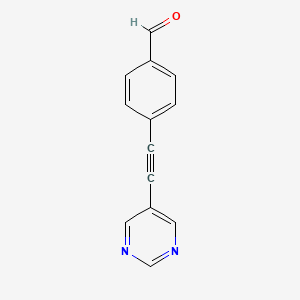



![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1287816.png)
